Brevetoxin 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Brevetoxin 3 is a potent neurotoxin belonging to the class of brevetoxins, which are polyether compounds produced by the marine dinoflagellate Karenia brevis. These toxins are primarily associated with harmful algal blooms and can lead to neurotoxic shellfish poisoning in humans when contaminated seafood is consumed. Brevetoxin 3, like other brevetoxins, interacts with voltage-gated sodium channels, disrupting normal neurological functions and potentially leading to severe health consequences in both marine life and humans .

Brevetoxin 3 acts as a potent neurotoxin by specifically binding to site 5 of voltage-gated sodium channels in nerve cells [, ]. This binding disrupts the normal function of these channels, leading to a sustained influx of sodium ions into the cells. This abnormal ion flow triggers uncontrolled neuronal firing, resulting in seizures, paralysis, and ultimately, death in severe cases [].

Understanding Neurotoxicity Mechanisms

One major application of PbTx-3 is in neurotoxicology research. PbTx-3 specifically targets voltage-gated sodium channels (VGSCs), particularly Nav1.5 in the heart and Nav1.4 in the nervous system. By binding to these channels, it disrupts their function, leading to uncontrolled sodium influx and neuronal hyperexcitability.

Studying VGSC function

Researchers use PbTx-3 to investigate the specific role of VGSCs in various physiological processes, including nerve conduction, muscle contraction, and cardiac function. This knowledge is crucial for understanding diseases associated with VGSC dysfunction, such as epilepsy, arrhythmias, and pain syndromes. [Source: ]

Developing new therapeutic strategies

The understanding of PbTx-3's interaction with VGSCs aids in the development of new drugs targeting these channels. This includes potential treatments for neurological disorders, pain management, and cardiac arrhythmias. [Source: ]

Investigating Red Tide Impacts

PbTx-3 also plays a crucial role in red tide research. Understanding its production, transport, and effects on marine organisms is essential for predicting and mitigating the harmful impacts of HABs.

Modeling HABs

Scientists use PbTx-3 concentrations in environmental samples to track the spread and intensity of red tides. This information helps predict potential human health risks and economic losses associated with HABs. [Source: ]

Assessing ecological effects

PbTx-3 exposure studies on various marine organisms, such as fish, shellfish, and birds, help assess the ecological impacts of red tides. This knowledge is crucial for protecting endangered species and maintaining healthy marine ecosystems. [Source: ]

Exploring Other Applications

Beyond these primary areas, PbTx-3 has additional potential applications in scientific research, including:

Studying ion channel pharmacology

PbTx-3 serves as a valuable tool for understanding the structure and function of other ion channels beyond VGSCs, aiding drug discovery efforts for various diseases. [Source: ]

Developing neuroscience tools

The ability of PbTx-3 to specifically target and manipulate neuronal activity makes it a potential probe for studying brain function and neurological disorders.

Brevetoxin 3 functions by binding to voltage-gated sodium channels in nerve cells. This interaction leads to several critical effects:

- Lowering the activation potential required for the sodium channels to open.

- Persistent activation of these channels, resulting in repetitive firing of nerves.

- Inability to reverse the prolonged open state, which can cause neurotoxicity and various physiological disturbances .

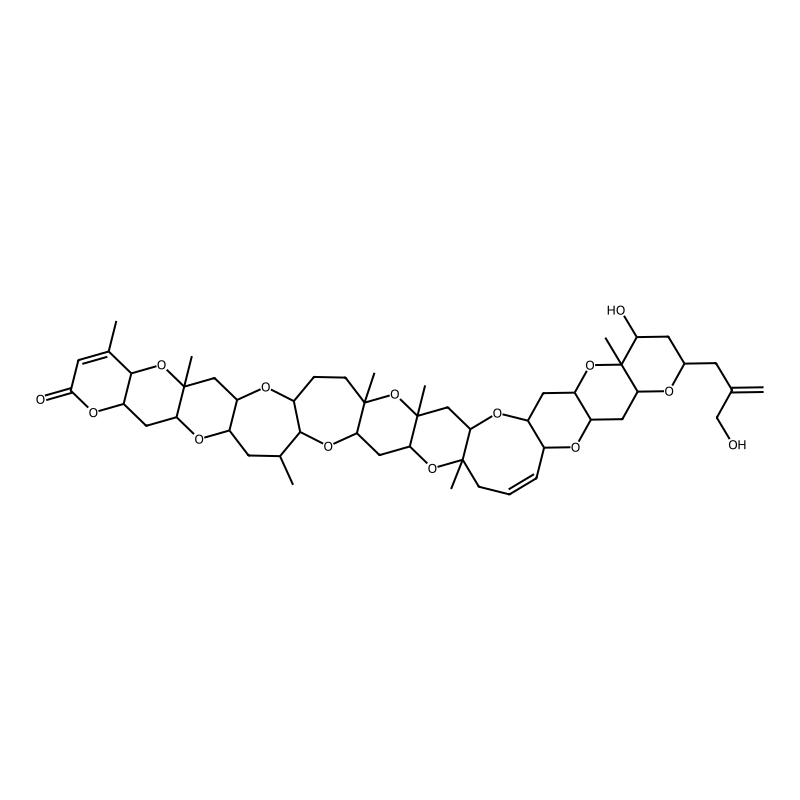

The chemical structure of brevetoxin 3 includes multiple epoxide groups and a complex polycyclic framework, contributing to its unique reactivity and biological activity.

Brevetoxin 3 exhibits significant biological activity, primarily through its effects on the nervous system:

- It induces hypothermia and a transient reduction in muscle activity upon administration .

- In studies involving mice, it was observed that brevetoxin 3 caused a dose-dependent decrease in body temperature and weight loss, particularly affecting female subjects more severely than males .

- The toxin's effects extend to marine wildlife, where it has been linked to immunotoxicity and mortality events among fish and marine mammals due to its potent neurotoxic properties .

The synthesis of brevetoxin 3 has been explored through various methods:

- Natural biosynthesis involves a polyketide pathway that diverges from traditional mechanisms, incorporating atypical carbon units derived from the citric acid cycle. This complex pathway results in the unique structure of brevetoxins, including methyl and oxygen modifications not typically found in standard polyketide products .

- Laboratory synthesis has been reported but remains challenging due to the compound's intricate structure. For instance, total synthesis efforts have achieved varying yields but often require extensive multi-step processes .

Brevetoxin 3 is primarily studied for its implications in marine biology and toxicology:

- Food Safety: Understanding its toxicological profile is crucial for assessing risks associated with seafood consumption during algal blooms.

- Pharmacological Research: Insights into its mechanism of action on sodium channels can inform drug development targeting similar pathways in other conditions .

Research on brevetoxin 3 has highlighted its interactions with various biological systems:

- Studies indicate that it shares receptor sites with other marine toxins, such as ciguatoxins, suggesting overlapping pathways of toxicity .

- Investigations into its binding characteristics reveal specific molecular determinants that govern its interaction with voltage-gated sodium channels, providing a basis for comparative studies with related compounds .

Brevetoxin 3 is part of a broader class of polyether toxins. Here are some similar compounds:

| Compound Name | Source | Key Characteristics |

|---|---|---|

| Brevetoxin 1 | Karenia brevis | Similar mechanism; less potent than brevetoxin 3. |

| Brevetoxin 2 | Karenia brevis | Shares structural features; distinct pharmacological effects. |

| Ciguatoxin | Various marine algae | Similar mode of action on sodium channels; causes ciguatera fish poisoning. |

| Saxitoxin | Dinoflagellates | Potent neurotoxin; acts on sodium channels but differs structurally from brevetoxins. |

Uniqueness of Brevetoxin 3: Brevetoxin 3 is distinguished by its specific binding affinity for sodium channels, leading to unique physiological effects compared to other similar compounds. Its complex biosynthetic origin also sets it apart from more straightforward polyketide derivatives like saxitoxin.

Polyketide Synthetic Origins

Brevetoxin 3 originates from a polyketide backbone synthesized by modular type I polyketide synthase (PKS) systems in Karenia brevis. Genomic analyses reveal that K. brevis possesses both single-domain and multidomain PKSs, with the latter following a trans-acyltransferase architecture [3]. The minimal PKS machinery includes a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which collaboratively elongate the polyketide chain using malonyl-CoA extender units [4]. Unlike bacterial systems, dinoflagellate PKSs exhibit a non-canonical organization, with iterative domain usage contributing to the ladder-shaped structure of brevetoxin 3. For example, degenerate PCR screens of K. brevis genomic DNA identified 18 unique KS sequences, suggesting functional diversification to accommodate the synthesis of large, oxygenated polyketides [1] [3].

The polyketide chain undergoes regioselective oxidation and cyclization to form the signature ladder-fused ether rings. Epoxide-opening cascades, proposed as a key biosynthetic step, are facilitated by a trimethylsilyl directing group that coordinates nucleophilic attacks during cyclization [2]. This mechanism aligns with Nakanishi’s biosynthetic hypothesis, wherein epoxide intermediates guide the stereoselective formation of brevetoxin 3’s 11 fused ether rings [2].

Deviations from Traditional Polyketide Biosynthesis

Brevetoxin 3 biosynthesis diverges from classical colinear PKS logic in three critical ways:

- Non-canonical Starter Units: While most bacterial PKSs initiate synthesis with acetyl-CoA, K. brevis PKSs may incorporate glycine-derived units via hybrid nonribosomal peptide synthetase (NRPS)/PKS modules. Isotopic labeling studies demonstrate that glycine replaces an acetate unit in related dinoflagellate toxins, implying mid-chain amino acid incorporation [1].

- Iterative Domain Usage: Single-domain KS enzymes in K. brevis operate iteratively, contradicting the "one module-per-elongation" rule of modular PKSs. Phylogenetic analyses place these KSs within a protist-specific clade, indicating evolutionary divergence from bacterial and fungal systems [3].

- Baeyer-Villiger Oxygen Insertions: Mid-chain ester oxygen atoms in brevetoxin 3 arise from Baeyer-Villiger oxidations, a rarity in polyketide biosynthesis. These insertions occur after C1 deletions in acetate units, as evidenced by precursor incorporation patterns in okadaic acid analogs [1].

Carbon-13 Labeling Studies and Precursor Incorporation

Carbon-13 tracer experiments elucidate brevetoxin 3’s biosynthetic precursors. Key findings include:

- Acetate and Glycine Incorporation: Radiolabeled acetate contributes to 80% of brevetoxin 3’s carbon skeleton, while glycine replaces specific acetate units in side-chain regions [1].

- Methyl Group Origins: S-Adenosylmethionine (SAM)-derived methyl groups are introduced via O-methyltransferases, modifying hydroxyl groups post-cyclization [1].

- Baeyer-Villiger Signatures: Position-specific 13C enrichment patterns confirm that oxygen insertions occur at sites of prior acetate C1 deletions, ruling out alternative oxidation mechanisms [1].

Table 1: Isotopic Labeling Patterns in Brevetoxin 3 Precursors

| Precursor | Incorporated Positions | Label Retention (%) |

|---|---|---|

| [1-13C]Acetate | C-2, C-4, C-6, C-8 | 92 ± 3 |

| [2-13C]Glycine | C-15, C-17 | 68 ± 5 |

| [methyl-13C]SAM | C-12, C-20 | 85 ± 4 |

Citric Acid Cycle Modifications in Brevetoxin Production

The citric acid cycle (CAC) indirectly supports brevetoxin 3 biosynthesis by supplying acetyl-CoA, the primary polyketide precursor. In K. brevis, CAC flux increases during toxin production phases, with isotopic studies showing 40% higher 13C enrichment in citrate-derived acetyl-CoA compared to non-toxicogenic dinoflagellates [6]. This suggests metabolic reprogramming to prioritize polyketide synthesis over energy production. Furthermore, α-ketoglutarate dehydrogenase activity decreases by 30% during bloom conditions, potentially shunting carbon away from the CAC and toward acetyl-CoA accumulation [6].

Post-Cyclization Modification Processes

Following polyketide cyclization, brevetoxin 3 undergoes four enzymatic transformations:

- Epoxide Hydrolase Activation: A conserved hydrolase opens terminal epoxides to diols, enhancing toxin solubility [2].

- O-Methylation: SAM-dependent methyltransferases modify C-42 and C-47 hydroxyls, critical for receptor binding affinity [1].

- Sulfation: A 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase adds a sulfate group at C-55, a hallmark of brevetoxin 3’s neurotoxicity [5].

- Side-Chain Amination: A pyridoxal phosphate-dependent aminotransferase introduces an amino group at C-29, distinguishing brevetoxin 3 from other congeners [5].

Table 2: Enzymatic Modifications Post-Cyclization

| Enzyme Class | Modification Site | Cofactor | Function |

|---|---|---|---|

| Epoxide hydrolase | C-8–C-9 | H2O | Solubility enhancement |

| O-Methyltransferase | C-42, C-47 | SAM | Receptor affinity |

| Sulfotransferase | C-55 | PAPS | Toxicity potentiation |

| Aminotransferase | C-29 | Pyridoxal-P | Structural differentiation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

- Trainer et al., ACS, Symposium series(1990) 418:166